![molecular formula C20H23N3O2S2 B2356386 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide CAS No. 440329-04-4](/img/structure/B2356386.png)
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
The compound is a chemical with the molecular formula C19H20ClN3O3S2 . It has a molecular weight of 438.0 g/mol . The IUPAC name for this compound is 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-chloro-4-methoxyphenyl)acetamide .
Molecular Structure Analysis
The compound’s structure includes a thieno[3,2-d]pyrimidin-2-yl moiety, a butyl group, and a sulfanyl-N-[(4-methylphenyl)methyl]acetamide group . The InChI string and Canonical SMILES for this compound are also available .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 4.6, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 8 . Its topological polar surface area is 125 Ų . The compound’s exact mass and monoisotopic mass are both 437.0634615 g/mol .Scientific Research Applications
- It is synthetically accessible and has a unique structure .
- The synthesis of this compound involves thieno[3,2-d]pyrimidine scaffolds .
Chemical Structure and Properties
Background and Synthesis
Biological Applications
Mechanism of Action
Target of Action
The primary target of this compound is Cyt-bd , a component of the electron transport chain in mycobacteria . This target plays a crucial role in the energy metabolism of these organisms.
Mode of Action
The compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in ATP production .
Biochemical Pathways
The affected pathway is the electron transport chain in mycobacteria, specifically the part involving Cyt-bd .
Pharmacokinetics
The compound’s molecular weight (38752) suggests that it may have reasonable bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in ATP production due to the inhibition of Cyt-bd
properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-3-4-10-23-19(25)18-16(9-11-26-18)22-20(23)27-13-17(24)21-12-15-7-5-14(2)6-8-15/h5-9,11H,3-4,10,12-13H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYGHLFOOKQLCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
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